molecular formula C13H3Cl11 B584946 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene CAS No. 36439-47-1

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

Cat. No.: B584946
CAS No.: 36439-47-1
M. Wt: 549.117
InChI Key: YLPGHABHXFXOBU-UHFFFAOYSA-N
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Description

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a highly chlorinated organic compound It is characterized by the presence of multiple chlorine atoms attached to a norbornene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the chlorination of norbornene derivatives. The process begins with the preparation of the norbornene ring, followed by the introduction of chlorine atoms through a series of chlorination reactions. The reaction conditions often include the use of chlorine gas or other chlorinating agents, such as sulfuryl chloride, under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the norbornene substrate is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, plays a crucial role in the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives, such as partially dechlorinated norbornene compounds and substituted norbornene derivatives with different functional groups.

Scientific Research Applications

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex chlorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on microbial growth and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its high chlorine content and stability.

Mechanism of Action

The mechanism of action of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with cellular membranes, enzymes, and other proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its reactivity and ability to form strong interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound with similar chlorination but different structural features.

    Hexachlorobenzene: Another highly chlorinated compound with distinct chemical properties.

    Tetrachloronaphthalene: A chlorinated aromatic compound with similar applications.

Uniqueness

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is unique due to its norbornene ring structure combined with extensive chlorination. This combination imparts specific chemical properties, such as high stability and reactivity, making it distinct from other chlorinated compounds.

Biological Activity

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene (CAS No. 36439-47-1) is a synthetic organic compound notable for its significant biological activity, particularly in the context of its use as a pesticide and its environmental persistence. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H3Cl11
  • Molecular Weight : 549.15 g/mol
  • Appearance : Pale brown solid
  • Solubility : Soluble in dichloromethane, hexanes, and tetrachloromethane

Biological Activity Overview

This compound exhibits potent insecticidal properties. Its biological activity can be attributed to its structural characteristics, particularly the presence of multiple chlorine atoms which enhance its lipophilicity and toxicity.

The primary mode of action for this compound involves interference with the nervous system of insects. It acts as a neurotoxin by disrupting neurotransmitter function, leading to paralysis and death in target species. This mechanism is similar to that of other chlorinated hydrocarbons.

Toxicological Data

The toxicological profile of this compound indicates high toxicity levels:

  • Acute Toxicity : The compound has been classified as highly toxic to aquatic organisms and insects.
  • Chronic Effects : Long-term exposure can lead to bioaccumulation in the food chain due to its persistent nature.

Case Studies

  • Aquatic Toxicity Study
    • A study evaluated the effects of this compound on freshwater fish species. Results indicated significant mortality rates at low concentrations (0.1 µg/L), demonstrating its potential impact on aquatic ecosystems.
  • Insecticidal Efficacy
    • Research conducted on various insect pests showed that this compound effectively reduced populations of target insects by over 90% within 48 hours of exposure. The study highlighted its effectiveness against resistant strains that had developed tolerance to other pesticides.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other common insecticides:

Compound NameActive IngredientTarget OrganismLD50 (mg/kg)Efficacy (%)
This compoundPentachlorophenylVarious insects1090+
ChlorpyrifosChlorpyrifosVarious insects5085
MalathionMalathionVarious insects10080

Environmental Impact

Due to its persistent nature and high toxicity to non-target organisms, including beneficial insects and aquatic life forms, there are growing concerns regarding the environmental impact of this compound. Regulatory agencies are increasingly scrutinizing its use in agricultural practices.

Properties

IUPAC Name

1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGHABHXFXOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3Cl11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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